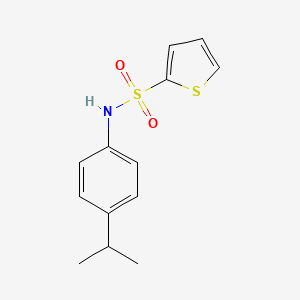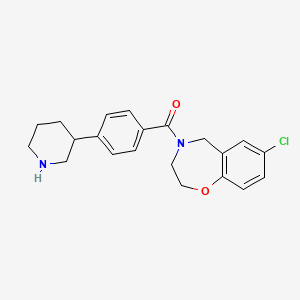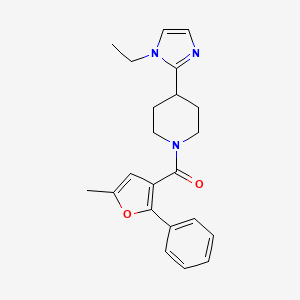
2,6-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline
Descripción general
Descripción
Synthesis Analysis
The synthesis of beta-carboline derivatives, including 2,6-dimethyl variants, often involves complex chemical reactions. For instance, the synthesis of tetrahydro-beta-carbolines can be achieved through methods like the Pictet-Spengler reaction, where tryptophan or its derivatives react with aldehydes under specific conditions to form the desired structure (Misztal, S., Wiertek, J., & Michaluk, J., 1977). Other methods include catalyzed reactions and multistep synthetic strategies that incorporate various functional groups into the core structure of beta-carbolines (Agnusdei, M., Bandini, M., Melloni, A., & Umani-Ronchi, A., 2003).
Molecular Structure Analysis
The molecular structure of 2,6-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline features a beta-carboline skeleton with additional methyl groups at the 2 and 6 positions. This structural modification can influence the compound's chemical behavior and interaction with biological systems. Structural analyses, including NMR spectroscopy and X-ray crystallography, help in elucidating the precise arrangement of atoms and the conformation of the molecule (Karczmarzyk, Z., Mojzych, M., & Rykowski, A., 2007).
Chemical Reactions and Properties
Beta-carbolines, including the 2,6-dimethyl derivative, can undergo a variety of chemical reactions, such as electrophilic substitutions, cyclizations, and nucleophilic additions. These reactions are essential for further modifications of the core structure and the development of new compounds with potential biological activities (Song, H., Liu, Y., & Wang, Q., 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
2,6-dimethyl-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-3-4-12-11(7-9)10-5-6-15(2)8-13(10)14-12/h3-4,7,14H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDIVZYSCVJIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCN(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701207995 | |
| Record name | 2,3,4,9-Tetrahydro-2,6-dimethyl-1H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644270 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,6-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline | |
CAS RN |
37831-71-3 | |
| Record name | 2,3,4,9-Tetrahydro-2,6-dimethyl-1H-pyrido[3,4-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37831-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,9-Tetrahydro-2,6-dimethyl-1H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S*,5R*)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5620401.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-hydroxyethyl)-3-pyrrolidinyl]-4-(1-piperidinyl)benzamide hydrochloride](/img/structure/B5620405.png)
![2-(1-methyl-3-pyrrolidinyl)-9-(3-pyridinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620412.png)
![N-(4-fluorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5620419.png)
![3-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-4-methylpyridine](/img/structure/B5620429.png)



![2-isobutyl-8-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5620455.png)
![3-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide](/img/structure/B5620467.png)
![(1R*,2R*,6S*,7S*)-4-(2,5,6-trimethylpyrimidin-4-yl)-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5620472.png)

![N-({1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidin-3-yl}methyl)-4-fluorobenzamide](/img/structure/B5620481.png)
![N-[3-(3-chloro-2-buten-1-yl)-4-hydroxy-2-methyl-6-quinolinyl]acetamide](/img/structure/B5620489.png)